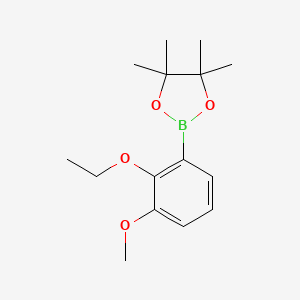
(S)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide is a chiral sulfinamide compound. Chiral sulfinamides are often used as intermediates in organic synthesis, particularly in the preparation of enantiomerically pure compounds. They are valuable in asymmetric synthesis due to their ability to induce chirality in the products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide typically involves the reaction of a sulfinyl chloride with an amine. The reaction conditions often require a base to neutralize the hydrochloric acid formed during the reaction. Common bases used include triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide to the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfinyl group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various sulfinamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide is used as a chiral auxiliary in asymmetric synthesis. It helps in the preparation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals.
Biology and Medicine
In biology and medicine, chiral sulfinamides can be used in the synthesis of biologically active molecules. They are often part of the synthetic routes for drugs that require high enantiomeric purity.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and agrochemicals. Its ability to induce chirality makes it valuable in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism by which (S)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide exerts its effects is primarily through its role as a chiral auxiliary. It interacts with substrates to induce chirality, often through the formation of diastereomeric intermediates. These intermediates can then be separated, leading to enantiomerically pure products.
Comparación Con Compuestos Similares
Similar Compounds
®-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide: The enantiomer of the compound .
tert-Butanesulfinamide: Another chiral sulfinamide used in asymmetric synthesis.
N-tert-Butanesulfinyl imines: Used in the synthesis of chiral amines.
Uniqueness
(S)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide is unique due to its specific chiral configuration, which can influence the outcome of asymmetric synthesis differently compared to its enantiomer or other chiral sulfinamides.
Propiedades
Fórmula molecular |
C9H19NOS |
|---|---|
Peso molecular |
189.32 g/mol |
Nombre IUPAC |
(S)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide |
InChI |
InChI=1S/C9H19NOS/c1-7(2)8(3)10-12(11)9(4,5)6/h7H,1-6H3/t12-/m0/s1 |
Clave InChI |
RDYKYUUGTHUYHS-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)C(=N[S@@](=O)C(C)(C)C)C |
SMILES canónico |
CC(C)C(=NS(=O)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


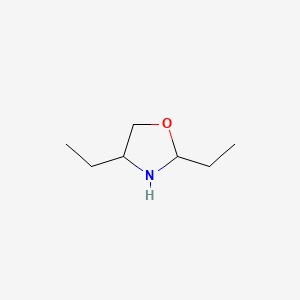
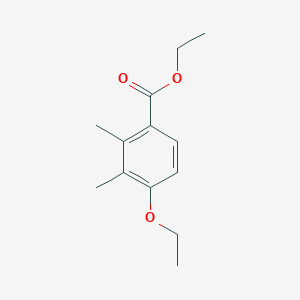
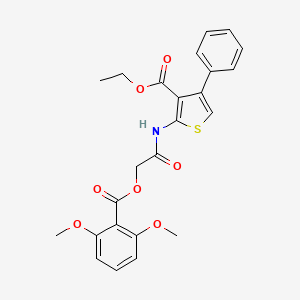
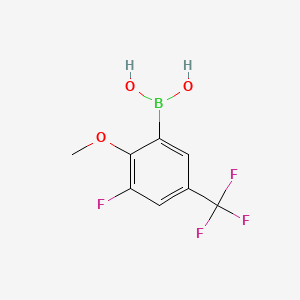
![Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate](/img/structure/B14021596.png)
![4-{2-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]ethyl}benzenesulfonamide](/img/structure/B14021600.png)

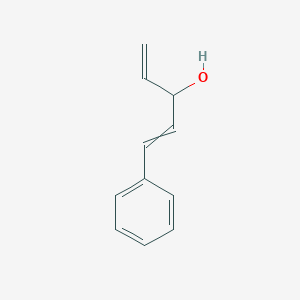
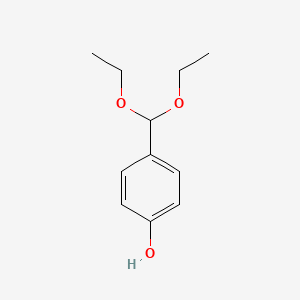
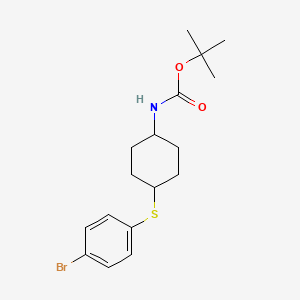
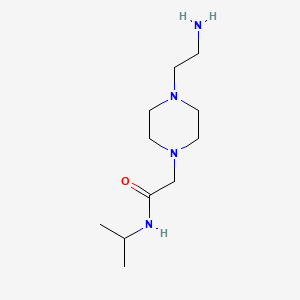
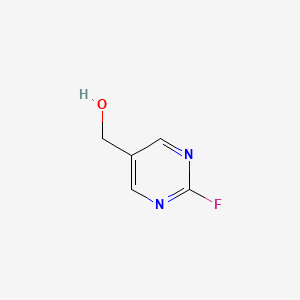
![4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14021651.png)
